1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]-
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Overview
Description
1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]- is a heterocyclic aromatic compound that features a benzimidazole core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The benzimidazole moiety is a fusion of benzene and imidazole rings, which imparts unique chemical and biological properties to the compound .
Preparation Methods
The synthesis of 1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]- typically involves the condensation of o-phenylenediamine with an aldehyde, followed by further functionalization. One common method is the reaction of o-phenylenediamine with 4-nitrobenzaldehyde under acidic conditions to form the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of antimicrobial activity, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death .
Comparison with Similar Compounds
1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]- can be compared with other benzimidazole derivatives, such as:
2-Aminobenzimidazole: Similar in structure but lacks the nitrophenyl group, resulting in different chemical and biological properties.
5,6-Dimethylbenzimidazole: Contains additional methyl groups, which can influence its reactivity and biological activity.
Benzimidazole: The parent compound, which serves as the core structure for various derivatives with diverse applications.
The uniqueness of 1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
CAS No. |
54231-16-2 |
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Molecular Formula |
C14H10N4O2 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10N4O2/c19-18(20)11-7-5-10(6-8-11)9-15-14-16-12-3-1-2-4-13(12)17-14/h1-9H,(H,16,17) |
InChI Key |
ZWEVABQIESQLRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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